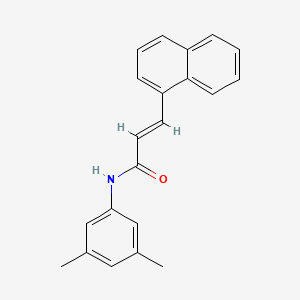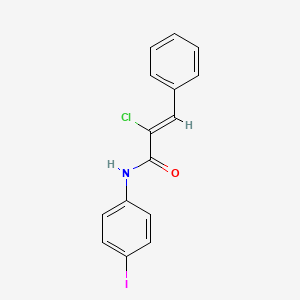
N-(3,5-dimethylphenyl)-3-(1-naphthyl)acrylamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(1-naphthyl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various domains. This compound is also known as DNAN, and it is a derivative of acrylamide. DNAN has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of DNAN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNAN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNAN has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and differentiation. The inhibition of these enzymes and signaling pathways is believed to contribute to the anti-inflammatory and anticancer properties of DNAN.
Biochemical and Physiological Effects:
DNAN has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DNAN exhibits anti-inflammatory and anticancer properties. DNAN has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). DNAN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that DNAN exhibits analgesic and anti-inflammatory properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DNAN has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using column chromatography. DNAN is also stable under normal laboratory conditions. However, DNAN has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems if not handled properly. DNAN is also relatively expensive compared to other organic compounds.
Orientations Futures
There are several future directions for the study of DNAN. One potential direction is the synthesis of novel derivatives of DNAN with improved properties, such as increased solubility and reduced toxicity. Another potential direction is the study of the mechanism of action of DNAN in more detail. The identification of the specific enzymes and signaling pathways targeted by DNAN could lead to the development of more specific and effective drugs. Finally, the potential applications of DNAN in the field of biomedicine, such as the treatment of inflammatory diseases and cancer, should be further explored.
Applications De Recherche Scientifique
DNAN has been studied extensively for its potential applications in various domains of scientific research. One of the most promising applications of DNAN is in the field of organic electronics. DNAN has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and organic light-emitting diodes (OLEDs). DNAN has also been studied for its potential applications in the field of biomedicine. It has been shown to exhibit anti-inflammatory and anticancer properties, and it has been used as a template for the synthesis of novel anticancer agents.
Propriétés
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-16(2)14-19(13-15)22-21(23)11-10-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENVWAPLVGZIK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613307.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3613320.png)
![4-methyl-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613325.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B3613343.png)
![3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613345.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613353.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3613354.png)
![3-methyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613356.png)
methyl]phosphonate](/img/structure/B3613367.png)
![N-(3-chlorophenyl)-3-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B3613370.png)
![N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B3613381.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)

![4-{[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3613403.png)